molecular formula C15H21N3O2 B11800479 1-(6-(4-Acetylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-one

1-(6-(4-Acetylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-one

Cat. No.: B11800479
M. Wt: 275.35 g/mol
InChI Key: MXARWQPHHYTEIJ-UHFFFAOYSA-N
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Description

1-(6-(4-Acetylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a piperazine ring substituted with an acetyl group and a pyridine ring, making it a versatile molecule in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1-(6-(4-Acetylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Pyridine Ring Formation: The pyridine ring is introduced through a condensation reaction involving a suitable aldehyde and ammonia or an amine.

    Coupling Reaction: The final step involves coupling the acetylated piperazine with the pyridine derivative under catalytic conditions to form the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(6-(4-Acetylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-(4-Acetylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-(4-Acetylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is crucial in the context of neurodegenerative diseases where cholinergic signaling is impaired.

Comparison with Similar Compounds

1-(6-(4-Acetylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-one can be compared with other piperazine and pyridine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

1-[6-(4-acetylpiperazin-1-yl)-5-methylpyridin-3-yl]propan-1-one

InChI

InChI=1S/C15H21N3O2/c1-4-14(20)13-9-11(2)15(16-10-13)18-7-5-17(6-8-18)12(3)19/h9-10H,4-8H2,1-3H3

InChI Key

MXARWQPHHYTEIJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C(=C1)C)N2CCN(CC2)C(=O)C

Origin of Product

United States

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